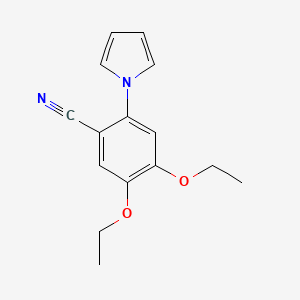

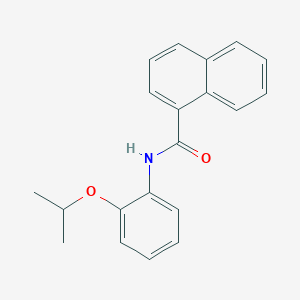

![molecular formula C14H13N3OS3 B5546035 N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their versatile biological activities and presence in numerous pharmacologically active compounds. The interest in thiazole derivatives is largely due to their structural similarity to many natural compounds and their diverse chemical and physical properties, enabling a wide range of chemical transformations and applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and modifications of existing thiazole rings. An example relevant to our compound could involve the cyclization of thioamide with chloroacetoacetate derivatives, a common method for synthesizing ethyl-2-substituted-4-methyl-1,3-thiazole-5-carboxylates with high yields, showcasing the synthetic accessibility of thiazole cores (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods including IR, ^1H NMR, and MS spectra, providing detailed insights into the arrangement of atoms and the overall molecular architecture. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been elucidated through crystal engineering approaches, highlighting the role of methyl functionality and S⋯O interaction in determining molecular assembly (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, including regioselective syntheses that lead to variously substituted thiazoles. An example is the synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, demonstrating the chemical versatility of thiazole compounds (K. Ravi Singh et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed several methods for synthesizing thiazole derivatives, which share a structural similarity to N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Kumar, Parameshwarappa, & Ila, 2013). Similarly, the work by Desai et al. (2019) involved synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating the potential of thiazole derivatives for further chemical exploration and application (Desai, Bhatt, & Joshi, 2019).

Biological Studies

Thiazole derivatives have been examined for their biological activities, including antimicrobial and anticancer properties. Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives and assessed their antibacterial and antifungal activities, providing insight into the potential therapeutic applications of thiazole compounds (Wazalwar, Banpurkar, & Perdih, 2019). Additionally, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, underscoring the potential of thiazole derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mecanismo De Acción

The mechanism of action of thiazoles can vary widely depending on their specific structure and the biological system they interact with. Some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used in drugs and are safe for human consumption under certain conditions, while others may be toxic or hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9(12-6-15-8-21-12)17(2)14(18)10-7-20-13(16-10)11-4-3-5-19-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHHUCHRHHLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)